磷酸, 氨盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

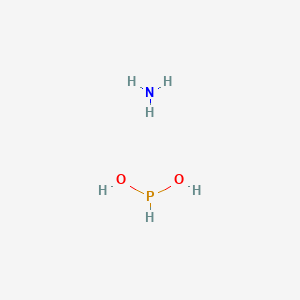

Phosphonous acid, also known as phosphonic acid, is a compound described by the formula H3PO3 . This acid is diprotic, meaning it readily ionizes two protons . It is an intermediate in the preparation of other phosphorus compounds . Ammonium salts, on the other hand, are ionic compounds composed of ammonium ions (NH4+) and acid radical ions, generally obtained through the reaction of ammonia and acid .

Synthesis Analysis

An effective protocol for the quaternization of simple 1-aminoalkylphosphonic acids under basic conditions using Me2SO4 as a convenient alkylating agent has been reported . During the course of the reaction, phosphonic acid quaternary ammonium derivatives, along with their corresponding monoesters are formed . Subsequent direct acidic hydrolysis of the crude reaction mixture leads to the desired novel N,N,N-trialkyl-N-(1-phosphonoalkyl)ammonium salts with overall yields of up to 88% .Molecular Structure Analysis

Phosphorous acid is produced in the form of a white volatile powder by the slow combustion of phosphorus . Its salts are called phosphites . It is conveniently prepared by allowing phosphorous trichloride to react with water .Chemical Reactions Analysis

When ABC dry powder was applied to the flame, ammonium dihydrogen phosphate (the main fire-extinguishing component of ABC dry powder) would rapidly decompose into phosphoric acid (H3PO4) and ammonia . Therefore, in order to figure out the chemical reaction mechanism of ABC dry powder and active radicals, the main focus of this paper is on the H3PO4 .Physical and Chemical Properties Analysis

Ammonium salts are compounds composed of ammonium ions and acid anions. Many ammonium salts are white crystals and are easily soluble in water . Phosphonic acid is a diprotic acid, which means it can donate two protons (H+) per molecule .科学研究应用

氨的电化学合成稳定的质子穿梭在电化学氨合成中用作季铵盐,为 Haber-Bosch 工艺提供零碳排放的替代方案。这种方法增强了离子电导率,从而提高了氨的生产率,并展示了超过 3 天的连续运行(Suryanto 等人,2021)。

氨传感技术石英晶体微天平设备上的双苯基双膦酸铜薄膜能够在低气相浓度下检测氨,利用形状选择性嵌入反应。这项技术展示了该材料对氨的特异性和灵敏性,可能对环境监测和工业应用有用(Brousseau & Mallouk,1997)。

微孔材料合成已经合成双膦酸铝以使用双膦酸作为交联剂来制造具有显着表面积的微孔材料。这些材料以其酸性特性和在催化、吸附和分离技术中的潜在应用为特征(Gómez-Alcántara 等人,2006)。

金属的提取和回收季铵离子液体与甲苯结合,已显示出从盐酸溶液中提取钯(II) 的高效率。这种新型试剂允许有效且快速地提取钯,展示了在金属回收和再循环工艺中的潜在应用(Cieszynska & Wiśniewski,2010)。

表面和界面性质控制人们越来越认识到膦酸在控制各种材料和器件中的表面和界面性质中的作用。它们用于无机基材的表面改性,有助于有机电子器件、光伏电池和纳米材料的发展(Guerrero 等人,2013)。

废水处理已经研究了 UV/Fenton 处理以去除工业废水中的膦酸盐,表明这种方法可以有效降解膦酸盐并降低富营养化潜力。本研究强调了高级氧化工艺在处理含有抗性有机化合物的废水中的重要性(Rott 等人,2017)。

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis of Phosphonous acid, ammonia salt can be achieved through a simple acid-base reaction between phosphorous acid and ammonia.", "Starting Materials": [ "Phosphorous acid (H3PO3)", "Ammonia (NH3)" ], "Reaction": [ "Add ammonia slowly to phosphorous acid while stirring", "Heat the mixture to 60-70°C for 1-2 hours", "Cool the mixture to room temperature", "Filter the resulting solid and wash with cold water", "Dry the solid under vacuum to obtain Phosphonous acid, ammonia salt" ] } | |

CAS 编号 |

7803-65-8 |

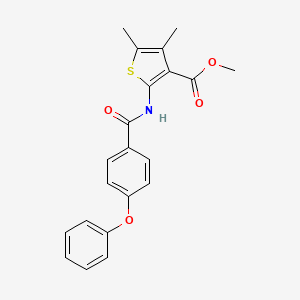

分子式 |

H4NO2P |

分子量 |

81.011 g/mol |

IUPAC 名称 |

azane;phosphonous acid |

InChI |

InChI=1S/H3N.HO2P/c;1-3-2/h1H3;(H,1,2) |

InChI 键 |

AKYKNEHYFVLCTH-UHFFFAOYSA-N |

SMILES |

N.OPO |

规范 SMILES |

[NH4+].[O-]P=O |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-methylphenyl)thiourea](/img/structure/B2736519.png)

![2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2736522.png)

![Trimethyl[4-[(trimethylsilyl)oxy]-1-butynyl]silane](/img/structure/B2736524.png)

![3-Cyclopropyl-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2736525.png)

![N-(3-methoxypropyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2736529.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2736537.png)